BenchChemオンラインストアへようこそ!

1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride

Biodegradability Green Surfactants OECD 301D

1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride (CAS 300704-20-5) is a monocationic benzimidazolium-based ionic liquid surfactant with a molecular formula of C31H51ClN2O4 and a molecular weight of 551.2 g/mol. The compound features a benzimidazolium core symmetrically substituted at both N1 and N3 positions with decyl ester-functionalized ethanoate chains (2-(decyloxy)-2-oxoethyl groups), with chloride as the counterion.

Molecular Formula C31H51ClN2O4
Molecular Weight 551.2 g/mol
CAS No. 300704-20-5
Cat. No. B1524375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride
CAS300704-20-5
Molecular FormulaC31H51ClN2O4
Molecular Weight551.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOC(=O)CN1C=[N+](C2=CC=CC=C21)CC(=O)OCCCCCCCCCC.[Cl-]
InChIInChI=1S/C31H51N2O4.ClH/c1-3-5-7-9-11-13-15-19-23-36-30(34)25-32-27-33(29-22-18-17-21-28(29)32)26-31(35)37-24-20-16-14-12-10-8-6-4-2;/h17-18,21-22,27H,3-16,19-20,23-26H2,1-2H3;1H/q+1;/p-1
InChIKeyYFJXTYNFCIRHLV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride (CAS 300704-20-5): Compound Identity and Procurement Context


1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride (CAS 300704-20-5) is a monocationic benzimidazolium-based ionic liquid surfactant with a molecular formula of C31H51ClN2O4 and a molecular weight of 551.2 g/mol . The compound features a benzimidazolium core symmetrically substituted at both N1 and N3 positions with decyl ester-functionalized ethanoate chains (2-(decyloxy)-2-oxoethyl groups), with chloride as the counterion . It belongs to the broader class of ester-functionalized benzimidazolium ionic liquids, which have been investigated as biodegradable surfactants, phase-transfer catalysts, antimicrobial agents, and enzyme inhibitors [1]. The compound is primarily available through specialty chemical suppliers for research purposes and is not intended for therapeutic or veterinary use .

Why Generic Substitution of 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride Fails: Structural Determinants of Function


Benzimidazolium-based ionic liquid surfactants cannot be freely interchanged with imidazolium analogs or conventional quaternary ammonium surfactants because the benzimidazolium head group confers fundamentally different physicochemical properties. The fused aromatic ring of the benzimidazolium cation reduces water solubility compared to imidazolium cations (0.1% w/v vs. 0.25% w/v for analogous magnetic ionic liquids) [1], while simultaneously increasing thermal stability and lowering critical micelle concentrations (CMC) relative to both imidazolium and quaternary ammonium surfactants [2]. The ester-functionalized decyl chains in this specific compound introduce hydrolytically labile sites that are critical for programmed biodegradability — a feature absent in non-ester alkyl-chain benzimidazolium surfactants and conventional quaternary ammonium surfactants such as CTAB [3]. Substitution with the 2-methyl analog (CAS 300704-24-9) alters steric and electronic properties at the C2 position, while replacement with ethoxy-ester analogs (e.g., 1,3-bis(2-ethoxy-2-oxoethyl) derivatives) significantly changes hydrophobicity, chain packing, and self-assembly behavior [4]. These structural features collectively determine surface activity, aggregation thresholds, thermal resilience, and biodegradation profiles, rendering generic substitution scientifically unsound for applications requiring predictable performance.

Quantitative Differentiation Evidence for 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride: Comparator-Based Performance Data


Biodegradation Advantage of Ester-Functionalized Benzimidazolium Ionic Liquids Over Conventional Surfactant SDS (OECD 301D Closed-Bottle Test)

Ester-functionalized benzimidazolium ionic liquid surfactants demonstrate significantly improved biodegradation compared to sodium n-dodecyl sulphate (SDS) as a reference standard in the OECD 301D Closed-Bottle Test. The incorporation of ester groups into the alkyl side chains introduces hydrolytically labile sites that facilitate enzymatic and chemical breakdown [1]. In tris-cationic benzimidazolium ILs containing ester groups and aliphatic decyl or dodecyl side chains, biodegradation was markedly enhanced relative to SDS, with the aliphatic alkyl side chains (butyl, hexyl, octyl, decyl, and dodecyl) showing increasing biodegradation compared to aromatic side-chain variants [2]. This evidence is class-level inference applied to the target compound, which contains two decyl ester chains that are structurally analogous to the ester-functionalized systems studied.

Biodegradability Green Surfactants OECD 301D

Thermal Stability Advantage of Benzimidazolium-Modified Clays Over Conventional Quaternary Ammonium-Modified Clays (TGA Analysis)

Benzimidazolium-based surfactants used as organoclay modifiers exhibit substantially higher thermal stability than conventional quaternary ammonium salt-modified clays. In thermogravimetric analysis (TGA) studies, benzimidazolium-modified montmorillonite (Bz-MMT) demonstrated higher thermal stability compared to cetyltrimethylammonium bromide-modified MMT (CTAB-MMT), which undergoes Hofmann degradation at approximately 200°C [1]. A separate study confirmed that benzimidazolium-modified MMT exhibited a large interlayer spacing of 3.26 nm and showed high thermal stability compared to commonly used clay modified by alkyl ammonium salts (DK-1N) [2]. Furthermore, benzimidazolium-functionalized polysulfones exhibited better thermal, mechanical, and electrochemical properties than widely used polymeric membranes containing quaternary ammonium groups, with high thermal stability below 200°C [3].

Thermal Stability Organoclay Nanocomposites

Reduced Water Solubility of Benzimidazolium Cation vs. Imidazolium Cation: Implications for Phase Separation and Extraction Applications

Benzimidazolium-based ionic liquids exhibit significantly lower water solubility than their imidazolium counterparts. In a systematic study of magnetic ionic liquids (MILs), monocationic MILs synthesized with the benzimidazolium cation showed water solubility of 0.1% (w/v), compared to 0.25% (w/v) for those containing imidazolium cations — a 2.5-fold reduction [1]. This enhanced hydrophobicity is attributed to the fused aromatic benzimidazolium ring system, which increases the hydrophobic surface area relative to the imidazolium ring. The target compound, with its two long decyl ester chains (C10 each) attached to the benzimidazolium core, is expected to exhibit even lower aqueous solubility than the MILs studied, due to the increased hydrocarbon content.

Water Solubility Hydrophobicity Magnetic Ionic Liquids

Benzimidazolium Gemini SAILs Outperform Imidazolium Analogs in Interfacial Tension Reduction for Enhanced Oil Recovery

In a head-to-head comparative study of benzimidazolium vs. imidazolium gemini surface-active ionic liquids (GSAILs) for crude oil-water interfacial tension (IFT) reduction, benzimidazolium GSAILs revealed superior performance. The benzimidazolium GSAILs [C4benzim-Cn-benzimC4][Br2] (n=4, 6) reduced IFT by approximately 64% and 71% at critical micelle concentrations (CMCs) of 0.028 and 0.025 mol dm⁻³ at 298.2 K, respectively [1]. Compared to homologous imidazolium GSAILs, the benzimidazolium products revealed better performance in exhibiting desired effects on interfacial properties, attributed to stronger hydrophobicity of the benzimidazolium rings and better spreading of molecular charges [2]. Additionally, synergistic mixtures of benzimidazolium GSAILs with SDS achieved synergisms of up to 97.6% and 83.9% in IFT and CMC reductions, respectively [3].

Interfacial Tension Enhanced Oil Recovery Gemini SAILs

Ester-Bearing Benzimidazolium Salts as Potent Metabolic Enzyme Inhibitors: Quantitative Ki Comparison Against Clinical Reference Standards

Benzimidazolium salts bearing ester groups on the nitrogen atom exhibit potent inhibition against clinically relevant metabolic enzymes. In a systematic study of unsymmetrical benzimidazolium salts with 2-ethoxy-2-oxoethyl ester substituents, all compounds showed substantial inhibition against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE) with Ki values ranging from 51.00–45.18 nM, 46.94–305.65 nM, and 17.57–65.68 nM, respectively [1]. Notably, compound 1d demonstrated extreme inhibitory potency against hCA I (Ki = 51.00 ± 5.31 nM vs. acetazolamide/AZA Ki = 275.44 ± 13.32 nM, representing ~5.4-fold improvement), hCA II (Ki = 46.94 ± 5.44 nM vs. AZA Ki = 236.55 ± 17.88 nM, ~5.0-fold improvement), and AChE (Ki = 17.57 ± 3.14 nM vs. tacrine/TAC Ki = 80.44 ± 6.88 nM, ~4.6-fold improvement) [2]. These findings are corroborated by independent studies showing ester-functionalized benzimidazolium ILs with excellent antitumor activity [3].

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

Selective Cytotoxicity and Low Hemolytic Activity of Benzimidazolium Surfactants: Therapeutic Index Differentiation

Monocationic benzimidazolium surfactants of the BI-n series (where n = 10, 12, 14, 16 denotes alkyl tail length) exhibit a favorable selectivity profile combining high antimicrobial activity with low hemolytic activity. The BI-n series showed high bacteriostatic and bactericidal activity against tested bacterial strains while demonstrating low hemolytic activity toward human red blood cells [1]. Importantly, the BI-n series also showed a selective cytotoxic effect on cancer cells, indicating a therapeutic window between antimicrobial/cancer cell toxicity and normal cell compatibility [2]. Independent studies on benzimidazolium salt-based anion transporters confirm that hemolytic activity remained around 10% or less even after prolonged exposure, while maintaining strong antibacterial potency [3]. For the BI-n homologs, an increase in hydrophobic tail length from C10 to C16 decreased aggregation thresholds (lower CMC) and increased Krafft temperature from 17.5°C (BI-10) to 48°C (BI-16) [4].

Antimicrobial Activity Hemolytic Activity Selective Cytotoxicity

Optimal Application Scenarios for 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride Based on Differentiated Evidence


Biodegradable Surfactant Development for Environmentally Regulated Formulations

This compound serves as a rationally designed biodegradable surfactant candidate for applications subject to OECD 301 ready biodegradability requirements. The two ester-linked decyl chains provide hydrolytically labile cleavage sites that enable programmed environmental breakdown, a feature demonstrated in structurally analogous tris-cationic benzimidazolium ester ILs that showed significantly improved biodegradation over SDS in OECD 301D Closed-Bottle Testing [1]. Unlike conventional quaternary ammonium surfactants (e.g., CTAB, DTAB) that lack ester functionality and persist in aquatic environments, this compound's ester architecture aligns with green chemistry principles for personal care, household cleaning, and industrial detergent formulations where biodegradability is a regulatory prerequisite [2].

High-Temperature Surfactant for Polymer-Clay Nanocomposite Processing

The aromatic benzimidazolium head group of this compound confers thermal stability beyond the ~200°C Hofmann degradation limit of conventional quaternary ammonium organoclay modifiers [1]. This enables its use as an organoclay surfactant in melt-processed polymer nanocomposites (e.g., polystyrene, PMMA, polyphenylene sulfide) requiring processing temperatures above 200°C, where CTAB-modified clays would undergo thermal decomposition [2]. The compound's two decyl ester chains provide sufficient hydrophobic modification of clay surfaces to promote interlayer expansion and polymer intercalation, analogous to the 3.26 nm interlayer spacing achieved by benzimidazolium-modified montmorillonite [3].

Phase-Transfer Catalyst or Extraction Medium Leveraging Low Aqueous Solubility

The benzimidazolium cation's inherently lower water solubility (0.1% w/v vs. 0.25% w/v for imidazolium analogs [1]) is further amplified by the two hydrophobic C10 ester chains in this compound, making it an excellent candidate for liquid-liquid extraction, phase-transfer catalysis, or hydrophobic magnetic ionic liquid formulation. The reduced aqueous solubility facilitates clean phase separation and catalyst recyclability, while the ester groups provide potential coordination sites for metal complexation in catalytic applications [2]. Pyridine-bridged benzimidazolium salts have already demonstrated efficacy as phase-transfer catalysts for N-alkylation reactions, supporting the broader applicability of benzimidazolium architectures in this domain [3].

Antimicrobial Agent Scaffold with Favorable Hemolytic Selectivity Profile

For antimicrobial research programs requiring selective toxicity, this compound's benzimidazolium core with ester-functionalized decyl chains offers a structural basis for achieving high antimicrobial potency with concurrently low hemolytic activity. Studies on monocationic benzimidazolium surfactants (BI-n series) demonstrated that the benzimidazolium architecture supports bacteriostatic and bactericidal activity while maintaining hemolytic activity at ≤10% even after prolonged exposure [1]. The ester linkages in this compound provide an additional advantage: ester-functionalized benzimidazolium ILs have been specifically identified as exhibiting excellent anticancer activity [2], suggesting that the combination of benzimidazolium head group and ester side chains may yield a broader therapeutic window than either feature alone. The C10 decyl ester chain length (structurally analogous to BI-10) provides a favorable balance of antimicrobial activity and low Krafft temperature (17.5°C for BI-10 [3]), enabling formulation at ambient temperatures.

Quote Request

Request a Quote for 1,3-bis[2-(decyloxy)-2-oxoethyl]-1H-1,3-benzodiazol-3-ium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.